Click Chemistry Reactivity: Terminal Alkyne Enables CuAAC Conjugation
The N-1 propargyl (prop-2-yn-1-yl) group of 2549039-90-7 serves as a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity has been explicitly demonstrated in studies where analogous propargylated quinolone esters (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate) were reacted with azides under Sharpless conditions to yield triazole-substituted quinolones [1]. In contrast, N-1 ethyl or cyclopropyl fluoroquinolones (norfloxacin, ciprofloxacin) lack a terminal alkyne and cannot participate in CuAAC without additional functionalization [2]. The resulting triazole conjugates from propargyl-quinolones have demonstrated MIC values in the range of 3.25–30 μg/mL against S. aureus, E. faecalis, E. coli, and P. aeruginosa [2].
| Evidence Dimension | Presence of terminal alkyne for CuAAC click chemistry |
|---|---|
| Target Compound Data | Contains N-1 propargyl group (terminal alkyne); CuAAC-reactive |
| Comparator Or Baseline | Norfloxacin (N-1 ethyl) and ciprofloxacin (N-1 cyclopropyl): no terminal alkyne; CuAAC-unreactive |
| Quantified Difference | Qualitative: reactive vs. unreactive; triazole conjugates derived from analogous propargyl-quinolones show MIC 3.25–30 μg/mL [2] |
| Conditions | CuAAC conditions: CuSO₄·5H₂O/sodium ascorbate, azide partner; antibacterial MIC determined by broth microdilution |
Why This Matters
The terminal alkyne enables modular synthesis of triazole libraries for SAR exploration, a capability unavailable with standard fluoroquinolones, directly impacting procurement for medicinal chemistry programs.
- [1] Synthesis of Novel N‑Triazolo Methyl Substituted Fluoroquinolones and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 2014, 51, E349–E354. Available at: https://www.sciencedirect.com/org/science/article/abs/pii/S0022152X22043041. View Source
- [2] Boulila, B. et al. Design, semi-synthesis and molecular docking of new antibacterial and antibiofilm triazole conjugates from hydroxy-triterpene acids and fluoroquinolones. New J. Chem., 2023, 47, 15973–15986. View Source
